4-bromo-N-(2,4-dimethylphenyl)benzamide
Description
4-Bromo-N-(2,4-dimethylphenyl)benzamide is a brominated benzamide derivative with the molecular formula C₁₅H₁₄BrNO and a molecular weight of 304.19 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the para position of the benzamide ring and a 2,4-dimethylphenyl group attached to the amide nitrogen. The compound is characterized by the SMILES notation CC1=CC(C)=C(NC(=O)C2=CC=C(Br)C=C2)C=C1, highlighting its planar aromatic structure and substituent positions.
Its physicochemical properties, such as a melting point range and solubility, are influenced by the electron-donating methyl groups and the electron-withdrawing bromine atom.
Properties
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNDMXTDHRITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Bromo-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the compound’s structure and the biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide Derivatives
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
- Structural Features : Methoxy groups at the 3,5-positions of the aniline ring instead of methyl groups.
- Biological Activity: These derivatives, such as compound C9, exhibit potent inhibition of FGFR1 (fibroblast growth factor receptor-1) in non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM) . The methoxy groups enhance hydrogen bonding with the kinase domain of FGFR1, improving binding affinity compared to methyl-substituted analogues.
- Spectroscopic Data :
4-Bromo-N-(2-nitrophenyl)benzamide
- Structural Features : A nitro group at the ortho position of the aniline ring.
- Physical Properties : The nitro group reduces electron density on the aromatic ring, lowering solubility in polar solvents compared to methyl-substituted analogues. Crystallographic studies reveal a dihedral angle of 85.6° between the benzamide and nitro-substituted rings, indicating significant steric hindrance .
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile, yielding a crystalline product .
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)
- Structural Features: An amino group replaces the bromine atom.
- Pharmacokinetics: Rapid absorption in rats (Tₘₐₓ = 0.75 hr) and metabolism via N-acetylation and hydroxylation. The amino group facilitates faster clearance (plasma t₁/₂ = 9.4 min) compared to brominated analogues .
Halogenated Analogues
4-Bromo-N-(2-chloro-4-methylphenyl)benzamide
- Structural Features : Chlorine at the ortho position and methyl at the para position.
3-Bromo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide
Comparative Data Table
Structural-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., methyl, methoxy) : Improve solubility and binding affinity to hydrophobic pockets in enzymes (e.g., FGFR1) .
- Electron-Withdrawing Groups (e.g., bromine, nitro) : Enhance stability and influence resonance effects, critical for π-π stacking in protein-ligand interactions .
- Halogen Positioning : Ortho-substituted halogens (e.g., chlorine in 2-chloro derivatives) increase steric hindrance, altering target selectivity .
Biological Activity
4-Bromo-N-(2,4-dimethylphenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a bromine atom and a 2,4-dimethylphenyl substituent. Its molecular formula is C15H16BrN, with a molecular weight of approximately 304.20 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, particularly against breast cancer cell lines such as MCF-7. The results indicate that it inhibits cell proliferation effectively.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Concentration (µM) | IC50 Value (µM) |
|---|---|
| 10 | 25 |
| 20 | 15 |
| 30 | 5 |
The IC50 values suggest that higher concentrations lead to significantly reduced cell viability, indicating its potential as a therapeutic agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom enhances binding affinity to these targets, potentially leading to inhibition of their activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-chloro-N-(2,4-dimethylphenyl)benzamide | Contains chlorine instead of bromine | Different halogen influences reactivity |
| 2-bromo-N-(3,4-dimethylphenyl)benzamide | Similar benzamide structure | Varies in phenyl substitution |
| 4-bromo-2,5-difluorobenzonitrile | Fluorinated variant | Different electronic properties due to fluorine |
This comparative analysis highlights how the specific combination of functional groups in this compound contributes to its distinct biological activity profile.
Case Studies
Several case studies have investigated the efficacy of this compound in clinical settings:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis indicated significant increases in sub-G1 phase cells after treatment.
- Antibacterial Efficacy : Another study focused on its antibacterial properties showed that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting potential applications in treating antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
